6-Brom-1-Isopropyl-1H-Indazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

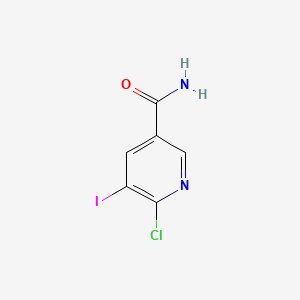

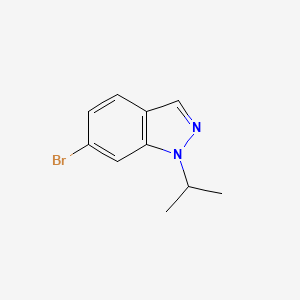

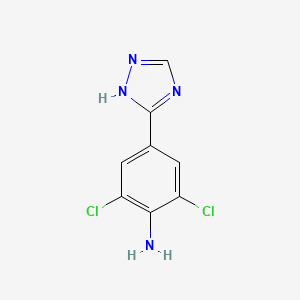

6-Bromo-1-isopropyl-1H-indazole is a chemical compound with the CAS Number: 1214900-44-3 . It has a molecular weight of 239.11 .

Molecular Structure Analysis

The InChI code for 6-bromo-1-isopropyl-1H-indazole is 1S/C10H11BrN2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12-13/h3-7H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

6-Bromo-1-isopropyl-1H-indazole is a liquid-oil at room temperature . It has a molecular weight of 239.11 .Wissenschaftliche Forschungsanwendungen

Medizinische Anwendungen

Indazol-haltige heterozyklische Verbindungen, wie z. B. 6-Brom-1-Isopropyl-1H-Indazol, haben eine Vielzahl von medizinischen Anwendungen . Sie können als Antihypertensiva, Antitumormittel, Antidepressiva, Entzündungshemmer und antibakterielle Mittel verwendet werden .

Antitumoraktivität

Eine Reihe neuartiger Indazolderivate wurde synthetisiert und auf ihre Antitumoraktivitäten hin untersucht . Einige Verbindungen zeigten im Vergleich zum Standard-Methotrexat eine höhere Hemmwirkung auf die Lebensfähigkeit bestimmter menschlicher Krebszelllinien, wie z. B. Leberkrebs (HEP3BPN 11) .

Antiangiogene Aktivität

Einige Indazolderivate haben das Potenzial gezeigt, die proangiogenen Zytokine zu hemmen, die mit der Tumorentwicklung assoziiert sind . Beispielsweise erwies sich Verbindung 11c als ein potentes Antiangiogenikum gegen TNFα, VEGF und EGF .

Antioxidative Aktivität

Indazolderivate wurden auch auf ihre antioxidativen Aktivitäten hin untersucht . Einige Verbindungen zeigten signifikante Hydroxyl (OH)-Radikalfängeraktivitäten, DPPH-Radikalfängeraktivität und Superoxidradikal (SOR)-Fängeraktivität .

Synthese von Indazolen

This compound kann durch verschiedene Strategien synthetisiert werden, darunter übergangsmetallkatalysierte Reaktionen, Reduktionscyclisierungsreaktionen und die Synthese von 2H-Indazolen durch die konsekutive Bildung von C-N- und N-N-Bindungen .

Wirkmechanismus

The mechanism of action of 6-bromo-1-isopropyl-1H-indazole is not yet fully understood. However, it is believed that 6-bromo-1-isopropyl-1H-indazole binds to the GABA-A receptor in the central nervous system, which results in the inhibition of the release of neurotransmitters such as glutamate and GABA. This action is believed to be responsible for the sedative and anxiolytic effects of 6-bromo-1-isopropyl-1H-indazole.

Biochemical and Physiological Effects

6-bromo-1-isopropyl-1H-indazole has been found to have a variety of biochemical and physiological effects. It has been found to have sedative and anxiolytic effects, as well as anti-inflammatory and antioxidant effects. Additionally, 6-bromo-1-isopropyl-1H-indazole has been found to have neuroprotective effects and to be a potential treatment for depression.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 6-bromo-1-isopropyl-1H-indazole in laboratory experiments has several advantages. It is relatively easy to synthesize, is cost-effective, and can be used in a variety of experiments. Additionally, 6-bromo-1-isopropyl-1H-indazole is relatively stable and can be stored for long periods of time. However, 6-bromo-1-isopropyl-1H-indazole has several limitations. It is a toxic compound and must be handled with care. Additionally, it has a low solubility in water, making it difficult to use in aqueous solutions.

Zukünftige Richtungen

The potential future directions for 6-bromo-1-isopropyl-1H-indazole are numerous. Further research is needed to better understand the mechanism of action of 6-bromo-1-isopropyl-1H-indazole and its potential therapeutic applications. Additionally, further research is needed to explore the potential of 6-bromo-1-isopropyl-1H-indazole as a treatment for a variety of neurological disorders, such as depression and anxiety. Additionally, further research is needed to explore the potential of 6-bromo-1-isopropyl-1H-indazole as an anti-inflammatory agent and as a potential treatment for cancer. Finally, further research is needed to explore the potential of 6-bromo-1-isopropyl-1H-indazole as a neuroprotective agent and as a potential treatment for neurodegenerative diseases.

Synthesemethoden

6-bromo-1-isopropyl-1H-indazole can be synthesized in multiple ways. One of the most common methods is the reaction of 1-isopropylindazole with bromine in the presence of a catalyst such as palladium or copper. This method produces a high yield of 6-bromo-1-isopropyl-1H-indazole and is relatively simple and cost-effective. Another method for synthesizing 6-bromo-1-isopropyl-1H-indazole involves the reaction of 1-isopropylindazole with bromine in acetic acid. This method produces a higher yield of 6-bromo-1-isopropyl-1H-indazole and is more time-consuming.

Safety and Hazards

This compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only in a well-ventilated area .

Eigenschaften

IUPAC Name |

6-bromo-1-propan-2-ylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12-13/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDRYWNOTNBYDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=CC(=C2)Br)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214900-44-3 |

Source

|

| Record name | 6-Bromo-1-isopropyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8S)-rel-](/img/structure/B597832.png)

![1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B597842.png)